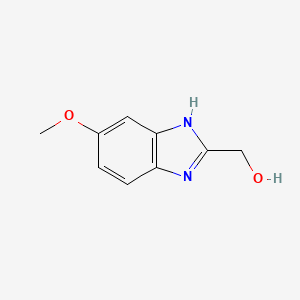

(6-methoxy-1H-benzimidazol-2-yl)methanol

Description

Overview of Benzimidazole (B57391) Scaffold in Heterocyclic Chemistry

The benzimidazole core, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a structural motif of immense importance. Its unique chemical properties have made it a focal point of research for over a century.

The first synthesis of a benzimidazole derivative was reported in 1872. Since then, the significance of this heterocyclic system has grown exponentially. Benzimidazole derivatives are integral to a wide array of pharmaceuticals, including antihistamines, antiulcer agents, and anthelmintics. Their broad spectrum of biological activity has cemented their importance in medicinal chemistry. The versatility of the benzimidazole scaffold has also led to its use in the development of materials with specific electronic and optical properties.

The benzimidazole nucleus is an aromatic bicyclic heterocycle. chemsynthesis.com The fusion of the electron-rich imidazole ring with the benzene ring creates a unique electronic environment. The presence of two nitrogen atoms in the imidazole moiety allows for both hydrogen bond donation and acceptance, which is a crucial factor in its interaction with biological targets. The π-electron system of the benzimidazole ring is delocalized over both the benzene and imidazole rings, contributing to its stability and influencing its reactivity. This electronic structure also allows for π-π stacking interactions, further enhancing its binding capabilities with macromolecules. researchgate.net The benzimidazole system can exist in two equivalent tautomeric forms due to the migration of the proton between the two nitrogen atoms.

In the realm of medicinal chemistry, the benzimidazole nucleus is recognized as a "privileged scaffold". chemsynthesis.comresearchgate.netlongdom.org This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. The ability of benzimidazole derivatives to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, underpins their versatility as therapeutic agents. researchgate.net Consequently, this scaffold has been extensively utilized in the design and discovery of new drugs for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. researchgate.netnih.govnih.gov

The Specificity of (6-Methoxy-1H-benzimidazol-2-yl)methanol within Benzimidazole Chemistry

While the benzimidazole core provides a foundation for biological activity, the nature and position of substituents on this scaffold are critical in determining the specific properties and therapeutic potential of a given derivative. This compound is a case in point, where the methoxy (B1213986) and methanol (B129727) groups impart distinct characteristics.

The methanol (-CH2OH) group at the 2-position also has a significant impact on the molecule's properties. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing the molecule's ability to form intermolecular interactions. The flexibility of the methylene (B1212753) linker allows the hydroxyl group to orient itself in various conformations, which can be crucial for binding to specific receptor sites. The introduction of this substituent at the 2-position is a common strategy in the development of benzimidazole-based therapeutic agents.

The isomeric position of the methoxy group on the benzimidazole ring can lead to significant differences in the physicochemical and biological properties of the resulting compounds. In the case of this compound, the methoxy group is located at the 6-position, which is electronically and sterically distinct from the 5-position.

Position of this compound in the Context of Benzimidazole Drug Development

The strategic importance of this compound in drug development is not primarily as a final therapeutic agent but as a crucial synthetic intermediate and a key structural motif. Its value is derived from the established biological significance of the benzimidazole core and the chemical versatility offered by its specific substituents.

The benzimidazole ring system is a cornerstone of modern pharmaceuticals, with derivatives approved for a wide range of treatments, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer therapies. impactfactor.orgresearchgate.net The biological activity of these drugs is highly dependent on the nature and position of substituents on the benzimidazole core. Structure-activity relationship (SAR) studies have consistently shown that modifications at the 2-, 5-, and 6-positions can dramatically influence a compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.govmdpi.com

The 6-methoxy substitution, as seen in the subject compound, is a feature of several successful drug molecules and advanced clinical candidates. For instance, the widely used proton pump inhibitor omeprazole (B731) and its S-enantiomer esomeprazole (B1671258) feature a methoxy group on the benzimidazole ring. researchgate.netscispace.comresearchgate.net This group can modulate the molecule's electronic properties and lipophilicity, which in turn affects its ability to cross cell membranes and interact with its target protein, the H+/K+-ATPase enzyme. The presence of the methoxy group in this compound makes it a direct and relevant precursor for synthesizing analogs of such established drugs.

Furthermore, the methanol group at the 2-position provides a versatile chemical handle for synthetic chemists. The hydroxyl (-OH) functional group is readily converted into a wide range of other functionalities. It can be oxidized to an aldehyde or carboxylic acid, esterified, etherified, or converted into a leaving group for nucleophilic substitution reactions. This synthetic flexibility allows for the creation of large libraries of novel benzimidazole derivatives, which can then be screened for various biological activities. For example, the hydroxyl group can be used to link the benzimidazole core to other pharmacophores, creating hybrid molecules with potentially novel or enhanced therapeutic effects.

The development of new benzimidazole-based drugs often involves exploring diverse substitutions to optimize activity against specific targets. The table below illustrates the broad spectrum of biological activities exhibited by various substituted benzimidazole derivatives, underscoring the therapeutic potential that can be unlocked by modifying foundational scaffolds like this compound.

Table 1: Biological Activities of Selected Benzimidazole Derivatives

| Compound Class | Substituents | Biological Activity |

|---|---|---|

| Anthelmintics | Varied, often at C2 and C5/C6 | Inhibit tubulin polymerization in parasites. hilarispublisher.com |

| Proton Pump Inhibitors | Methoxy and other groups at C6; complex pyridinylmethylsulfinyl at C2. | Inhibit H+/K+-ATPase in gastric parietal cells. scispace.com |

| Anticancer Agents | Diverse substitutions, targeting various cellular pathways. | Exhibit antiproliferative effects on cancer cell lines. mdpi.comnih.gov |

| Antimicrobial Agents | Varied substitutions, often at N1, C2, and C5/C6. | Inhibit microbial growth through various mechanisms. mdpi.com |

| Angiotensin II Antagonists | Specific acylamino or heterocyclic groups at C6. | Block the AT1 receptor, used for hypertension. nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(6-methoxy-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKGGGIPGOQNRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356126 | |

| Record name | (6-Methoxy-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20033-99-2 | |

| Record name | 6-Methoxy-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20033-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20033-99-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methoxy 1h Benzimidazol 2 Yl Methanol and Its Derivatives

Classical and Modern Synthesis Approaches for Benzimidazoles

The construction of the benzimidazole (B57391) scaffold is a cornerstone of heterocyclic chemistry. Traditional methods often required harsh conditions, while modern approaches prioritize efficiency, selectivity, and sustainability. chemmethod.comresearchgate.net

Condensation Reactions for Benzimidazole Core Formation

The most fundamental approach to synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile, such as a carboxylic acid or its derivative. nih.govnih.gov This general strategy has been refined over many years, leading to numerous variations.

A primary and widely used method for benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine derivatives with carboxylic acids under acidic conditions and often at high temperatures. semanticscholar.org This method is versatile, allowing for the introduction of various substituents at the 2-position of the benzimidazole ring, depending on the carboxylic acid used. For instance, the condensation of O-phenylenediamine with glycolic acid has been employed to synthesize 1H-benzimidazol-2-yl-methanol. banglajol.info Similarly, reacting o-phenylenediamine with glacial acetic acid yields 2-methyl-1H-benzimidazole. banglajol.info

Various catalysts and reaction conditions have been developed to improve yields and reduce reaction times. For example, ammonium (B1175870) chloride has been used as an effective catalyst for the condensation of o-phenylenediamine with aromatic acids like salicylic (B10762653) acid and benzoic acid in ethanol (B145695) at 80–90 °C, producing good yields of the corresponding 2-substituted benzimidazoles. semanticscholar.org Microwave-assisted methods in the presence of alumina-methanesulfonic acid (AMA) have also been reported to facilitate the reaction between phenylenediamines and dicarboxylic acids, offering advantages of rapid reaction times and high yields. researchgate.net

Table 1: Examples of Benzimidazole Synthesis via Condensation with Carboxylic Acids

| o-Phenylenediamine Derivative | Carboxylic Acid | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine | Glycolic Acid | Reflux | 1H-Benzimidazol-2-yl-methanol | High | banglajol.info |

| o-Phenylenediamine | Acetic Acid | Reflux | 2-Methyl-1H-benzimidazole | High | banglajol.info |

| o-Phenylenediamine | Aromatic Acids | NH4Cl, EtOH, 80-90°C | 2-Aryl-benzimidazoles | 72-90% | semanticscholar.org |

| o-Phenylenediamine | Dicarboxylic Acids | AMA, Microwave | Bis-benzimidazoles | Good to Excellent | researchgate.net |

For the synthesis of 2-mercaptobenzimidazole (B194830) derivatives, a key class of compounds and synthetic intermediates, the cyclocondensation of o-phenylenediamine with carbon disulfide (CS₂) is a common and effective method. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521), in a protic solvent like ethanol. The reaction proceeds by the initial formation of a dithiocarbamate (B8719985) intermediate, which then cyclizes to form the 2-mercaptobenzimidazole.

This methodology is crucial for producing intermediates for important pharmaceuticals. For example, 2-mercapto-5-methoxybenzimidazole, a key precursor for the proton pump inhibitor omeprazole (B731), is synthesized from 4-methoxy-1,2-phenylenediamine and carbon disulfide in the presence of potassium hydroxide. Variations of this method include using phase-transfer catalysts like tetrabutylammonium (B224687) hydroxide to improve the reaction rate and yield. researchgate.netgoogle.com

Table 2: Synthesis of 2-Mercaptobenzimidazoles

| o-Phenylenediamine Derivative | Reagent | Base/Catalyst | Product | Yield (%) | Reference |

| 4-Methoxy-1,2-phenylenediamine | Carbon Disulfide | KOH/Ethanol | 2-Mercapto-5-methoxybenzimidazole | 40-75% | |

| o-Phenylenediamine | Carbon Disulfide | TBAOH (catalyst) | 2-Mercaptobenzimidazole | - | researchgate.net |

Multi-step Synthesis Strategies

Modern organic synthesis often favors one-pot, multi-step reactions that enhance efficiency by minimizing intermediate purification steps, reducing solvent waste, and saving time. daneshyari.com Such strategies have been successfully applied to the synthesis of complex benzimidazole derivatives. These processes can involve a sequence of reactions, such as oxidation, cyclocondensation, and alkylation, performed in a single reaction vessel. daneshyari.comresearchgate.net

For example, a one-pot, four-step process has been developed using a bifunctional solid catalyst containing both basic and oxidation sites. daneshyari.com This process can start from an alcohol, which is first oxidized to an aldehyde. The aldehyde then undergoes cyclocondensation with an o-phenylenediamine, followed by oxidation of the resulting dihydrobenzimidazole and subsequent N-alkylation to yield a 1,2-disubstituted benzimidazole. daneshyari.comresearchgate.net Another approach involves the coupling of multi-step reactions catalyzed by a heterogeneous Cu–Pd/γ-Al₂O₃ catalyst, which facilitates the synthesis of benzimidazole derivatives directly from o-nitroaniline and an alcohol through transfer hydrogenation and successive cyclization. rsc.org

Green Chemistry Approaches in Benzimidazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to benzimidazole synthesis. jrtdd.comchemmethod.com These approaches focus on using environmentally benign solvents, renewable starting materials, energy-efficient methods, and recyclable catalysts. chemmethod.com

Key green strategies include:

Use of Green Solvents: Water, polyethylene (B3416737) glycol (PEG), and ionic liquids have been explored as eco-friendly reaction media, replacing hazardous conventional organic solvents. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. rjptonline.orgorganic-chemistry.org

Solvent-Free Conditions: Performing reactions without a solvent, for instance by grinding reagents together, minimizes waste and simplifies product isolation. nih.govrsc.org

Natural and Recyclable Catalysts: A wide array of greener catalysts have been reported, including Lewis acids, zeolites, and even natural catalysts like lemon juice and papaya bark ash, which are biodegradable and inexpensive. jrtdd.commdpi.com

Table 3: Comparison of Green Synthesis Methods for Benzimidazoles

| Method | Catalyst/Medium | Advantages | Reference |

| Microwave Irradiation | Alumina | Fast, efficient, moderate to good yields | rjptonline.org |

| Green Solvents | Water, Ionic Liquids | Reduced use of toxic solvents | mdpi.com |

| Natural Catalysts | Lemon Juice, Papaya Bark Ash | Eco-friendly, inexpensive, renewable | jrtdd.com |

| Solvent-Free | Grinding, p-TSA | High efficiency, minimal waste | rsc.org |

Specific Synthetic Routes to (6-Methoxy-1H-benzimidazol-2-yl)methanol

While specific literature detailing the synthesis of this compound is sparse, its synthesis can be logically derived from established methods for analogous compounds. The synthesis would require two key starting materials: 4-methoxy-1,2-phenylenediamine and a two-carbon synthon that can provide the hydroxymethyl group at the 2-position, such as glycolic acid or its derivatives.

The most direct approach would be a Phillips-type condensation reaction. This would involve heating 4-methoxy-1,2-phenylenediamine with glycolic acid in the presence of a strong acid catalyst, such as hydrochloric acid or polyphosphoric acid (PPA). The reaction proceeds via the formation of an amide intermediate, followed by acid-catalyzed cyclization and dehydration to form the benzimidazole ring.

Proposed Synthetic Route:

Reactants: 4-methoxy-1,2-phenylenediamine and Glycolic acid.

Conditions: The reactants would be heated in a suitable acidic medium (e.g., 4M HCl or PPA) at an elevated temperature (typically >150 °C) for several hours.

Workup: After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the crude product.

Purification: The crude this compound can then be purified by recrystallization from an appropriate solvent system, such as ethanol-water.

This proposed route is analogous to the reported synthesis of 1H-benzimidazol-2-yl-methanol from O-phenylenediamine and glycolic acid, a well-established procedure. banglajol.info The methoxy (B1213986) group on the benzene (B151609) ring is generally stable under these reaction conditions and directs the cyclization to form the 5-methoxy and 6-methoxy isomers, which would then need to be separated.

Direct Synthesis from 6-Methoxybenzimidazole and Formaldehyde (B43269)

While direct hydroxymethylation of a pre-formed 6-methoxybenzimidazole with formaldehyde is a conceivable route, a more established and widely documented method for synthesizing 2-hydroxymethylbenzimidazoles involves the cyclization of an o-phenylenediamine precursor with a suitable carboxylic acid derivative. Specifically, this compound is efficiently synthesized through the condensation reaction of 4-methoxy-o-phenylenediamine with glycolic acid. researchgate.net This method, a variation of the Phillips-Ladenburg benzimidazole synthesis, provides a reliable and direct route to the target compound. orientjchem.org The reaction is typically acid-catalyzed and involves heating the reactants, often in the presence of a dehydrating agent like polyphosphoric acid or under conditions that facilitate the removal of water. orientjchem.orgsemanticscholar.org

The general mechanism involves the initial formation of an amide between one of the amino groups of the o-phenylenediamine and the carboxylic acid, followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon, and subsequent dehydration to form the aromatic benzimidazole ring.

Derivatization from Precursors bearing the 6-Methoxybenzimidazole Moiety

Many complex derivatives incorporating the this compound scaffold are assembled through multi-step sequences where the benzimidazole ring itself is formed from acyclic or aromatic precursors. A prominent example is the synthesis of intermediates for proton pump inhibitors like omeprazole.

One common strategy begins with a substituted aniline, such as p-anisidine, which serves as the precursor for the methoxy-substituted benzene ring of the benzimidazole. The synthesis proceeds through several steps, including acetylation, nitration, hydrolysis to remove the acetyl group, and reduction of the nitro group to create the required 1,2-diamino functionality (4-methoxy-o-phenylenediamine). This diamine is then cyclized, often with carbon disulfide or a related reagent, to introduce the 2-substituent. For instance, reaction with carbon disulfide in the presence of potassium hydroxide yields 2-mercapto-5-methoxybenzimidazole, a key intermediate. This precursor can then be coupled with other heterocyclic fragments to build the final complex molecule. google.comgoogle.com This step-wise approach allows for the controlled introduction of various functional groups onto the benzimidazole core.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of benzimidazoles and their derivatives is crucial for industrial applications, focusing on maximizing yield, minimizing reaction times, and ensuring safe, cost-effective processes. Key parameters that are frequently adjusted include the choice of catalyst, solvent, reaction temperature, and pH.

For the condensation of o-phenylenediamines with carboxylic acids or aldehydes, the reaction time and temperature are critical. For example, in the synthesis of 2-(1-hydroxyethyl)benzimidazole, a related compound, increasing the reaction time from 2 to 4 hours at 102°C significantly increased the yield from 83.3% to 94.1%. google.com Further extending the time only resulted in marginal gains, making 4 hours the optimal duration from a production standpoint. google.com

In multi-step syntheses of derivatives, yields at each stage are critical. In the synthesis of an omeprazole intermediate, the coupling of 2-chloromethyl-3,5-dimethyl-4-nitropyridine hydrochloride with 5-methoxy-2-mercaptobenzimidazole (B30804) using sodium hydroxide and a phase transfer catalyst resulted in a yield of 87.9%. google.com Subsequent nucleophilic substitution to introduce another methoxy group proceeded with a 90.9% yield. google.com The purification of the final product often involves crystallization, where pH control is essential. In one procedure, adjusting the pH of the reaction mixture to 7.5 was a key step in isolating the product. google.com The use of microwave irradiation has also been reported to dramatically reduce reaction times and improve yields in the synthesis of N-substituted benzimidazoles. mdpi.com

Table 1: Selected Reaction Optimization Parameters and Yields

| Reaction Type | Key Parameters Optimized | Reported Yield | Reference |

|---|---|---|---|

| Condensation of o-phenylenediamine and L-lactic acid | Reaction Time (4 hours at 102°C) | 94.1% | google.com |

| Coupling of a pyridine (B92270) derivative with 5-methoxy-2-mercaptobenzimidazole | Use of phase transfer catalyst (triethyl benzylammonium chloride) | 87.9% | google.com |

| Nucleophilic substitution on a pyridine-benzimidazole intermediate | Reaction with sodium methoxide (B1231860) in methanol (B129727) at 45-60°C | 90.9% | google.com |

| Crystallization of a hydrochloride salt intermediate | Use of methanol/ethyl acetate (B1210297) solvent system | 85% | googleapis.com |

Synthesis of Key Derivatives and Analogs of this compound

The this compound scaffold is a versatile platform for the synthesis of a wide range of derivatives, including sulfinyl and sulfonyl compounds, molecular hybrids, and N-substituted analogs, many of which are designed to have specific biological activities.

Synthesis of Sulfinyl and Sulfonyl Derivatives Incorporating this compound

The synthesis of sulfinyl derivatives (sulfoxides) is of paramount importance, as this functional group is characteristic of the proton pump inhibitor class of drugs. chemicalbook.comscispace.com The general and most common method involves the controlled oxidation of a corresponding thioether precursor. The thioether is typically prepared by coupling a 2-mercaptobenzimidazole with a reactive chloromethyl-substituted heterocycle. google.com

The subsequent oxidation step must be performed under carefully controlled conditions to prevent over-oxidation to the corresponding sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. google.comscispace.comgoogle.com The reaction is often carried out in chlorinated solvents like dichloromethane (B109758) at low temperatures (e.g., -5 to 0°C) to manage the exothermic nature of the reaction and improve selectivity for the sulfoxide. google.com

The synthesis of sulfonyl derivatives generally involves stronger oxidizing conditions or starts from sulfonyl-containing precursors. researchgate.netnih.govnih.gov Benzimidazole-sulfonyl derivatives can be prepared by reacting a benzimidazole scaffold with a substituted sulfonyl chloride, often in the presence of a base like triethylamine (B128534) or a catalyst such as DMAP. nih.gov

Table 2: Synthesis of Sulfinyl Derivatives

| Thioether Precursor | Oxidizing Agent | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | Sulfinyl (Omeprazole) | scispace.com |

| 5-methoxy-2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-1H-benzimidazole | Hydrogen Peroxide | Dichloromethane, Phthalic anhydride, Na2CO3, -5 to 0°C | Sulfinyl (Omeprazole) | google.com |

| Rabeprazole sulphide | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane / Diethyl ether | Sulfinyl (Rabeprazole) | scispace.com |

Synthesis of Conjugates and Hybrid Molecules Featuring the this compound Scaffold

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a multi-target profile compared to the individual components. mdpi.com The benzimidazole scaffold is a popular component in such hybrids due to its wide range of biological activities. nih.govresearchgate.net

Synthetic strategies often involve creating a linker between the benzimidazole core and another heterocyclic system. For example, benzimidazole-pyrimidine hybrids have been synthesized by reacting a benzimidazole with a chloromethyl-substituted pyrimidine (B1678525) in the presence of a base like potassium carbonate in a solvent such as DMF. mdpi.com Similarly, benzimidazole-triazole hybrids have been synthesized, demonstrating the versatility of the benzimidazole nucleus in creating complex molecular architectures. researchgate.net Another approach involves integrating benzimidazoles with a phthalimide (B116566) subunit, a pharmacophore element from thalidomide, to create hybrid molecules targeting inflammatory pathways. nih.gov

Preparation of N-Substituted this compound Derivatives

N-substitution on the benzimidazole ring is a common strategy to modulate the physicochemical and pharmacological properties of the molecule. The nitrogen atoms of the imidazole (B134444) ring can be alkylated or acylated to produce a variety of derivatives. nih.gov

The direct N-alkylation of benzimidazoles is typically achieved by reacting the heterocycle with an alkylating agent, such as an alkyl halide or tosylate, in the presence of a base. nih.gov The choice of base and solvent can significantly influence the reaction's outcome, particularly the regioselectivity. For an unsymmetrical benzimidazole like the 6-methoxy derivative, alkylation can occur at either the N-1 or N-3 position. Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) are often used to deprotonate the benzimidazole, forming an anion that then reacts with the electrophile. nih.gov The synthesis of N-substituted benzimidazole-derived carboxamides has been achieved via coupling reactions between N-substituted 2-aminobenzimidazoles and benzoic acids using activating agents like EDC·HCl and HOBt. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the precise arrangement of atoms within the (6-methoxy-1H-benzimidazol-2-yl)methanol molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the protons, while the splitting pattern (multiplicity) and coupling constants (J) reveal connectivity to neighboring protons.

The anticipated signals include:

A broad singlet in the downfield region corresponding to the benzimidazole (B57391) N-H proton.

Signals for the three protons on the aromatic ring. Due to the substitution pattern, these protons form a coupled system. The proton at the C-7 position is expected to appear as a doublet, the C-5 proton as a doublet of doublets, and the C-4 proton as a doublet.

A singlet for the two protons of the methylene (B1212753) (-CH₂) group attached to the C-2 position of the benzimidazole ring.

A signal for the hydroxyl (-OH) proton of the methanol (B129727) group, which may appear as a broad singlet or a triplet depending on the solvent and concentration.

A sharp singlet in the upfield region corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table presents predicted chemical shifts and coupling constants based on the analysis of structurally similar benzimidazole derivatives. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (imidazole) | 12.0 - 12.5 | br s | - |

| H-4 | ~7.15 | d | J = 2.4 |

| H-5 | ~6.85 | dd | J = 8.8, 2.4 |

| H-7 | ~7.50 | d | J = 8.8 |

| -CH₂OH | ~4.80 | s | - |

| -CH₂OH | ~5.50 | br s | - |

| -OCH₃ | ~3.80 | s | - |

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its chemical environment.

The expected signals include:

A signal for the C-2 carbon, significantly deshielded due to its attachment to two nitrogen atoms.

Signals for the six carbons of the benzimidazole ring system, including four quaternary carbons (C-3a, C-6, C-7a, and the C-2 already mentioned) and three aromatic CH carbons (C-4, C-5, C-7).

A signal for the methylene carbon (-CH₂OH).

A signal for the methoxy carbon (-OCH₃).

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: This table presents predicted chemical shifts based on the analysis of structurally similar benzimidazole derivatives. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~153.5 |

| C-3a | ~135.0 |

| C-4 | ~95.0 |

| C-5 | ~115.0 |

| C-6 | ~156.0 |

| C-7 | ~113.0 |

| C-7a | ~137.0 |

| -CH₂OH | ~57.0 |

| -OCH₃ | ~55.5 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, key COSY correlations would be observed between the adjacent aromatic protons: H-4 with H-5, and H-5 with H-7. This confirms their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). asianpubs.org It would be used to definitively link the proton signals to their corresponding carbon signals, for example, H-4 to C-4, the methylene protons to the methylene carbon, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting the different fragments of the molecule. asianpubs.org Key HMBC correlations for structural confirmation would include:

The methylene (-CH₂) protons showing a correlation to the C-2 carbon, confirming the attachment of the methanol group to the imidazole (B134444) ring.

The methoxy (-OCH₃) protons showing a correlation to the C-6 carbon, confirming the position of the methoxy group on the benzene ring.

The aromatic proton H-7 showing correlations to carbons C-5 and C-3a, helping to piece together the benzimidazole core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a molecule. mdpi.com Unlike low-resolution MS, which provides a nominal mass, HRMS measures the m/z value with very high accuracy (typically to four or more decimal places). mdpi.com This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₉H₁₀N₂O₂. The calculated exact mass (monoisotopic mass) for the neutral molecule is 178.0742 g/mol . An HRMS experiment would typically measure the protonated molecule, [M+H]⁺, with a calculated exact mass of 179.0815. The detection of an ion with an m/z value that matches this calculated mass to within a few parts per million (ppm) provides unequivocal confirmation of the compound's elemental formula.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, thermally labile molecules like benzimidazoles. iucr.org In ESI-MS, the sample in solution is sprayed through a charged capillary, generating gas-phase ions with minimal fragmentation.

For this compound, analysis by ESI-MS in positive ion mode would be expected to produce a prominent base peak corresponding to the protonated molecule, [M+H]⁺, at an m/z of approximately 179.

Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound could include:

Loss of a water molecule (H₂O) from the hydroxymethyl group, resulting in a fragment ion at m/z ~161.

Loss of formaldehyde (B43269) (CH₂O), leading to a fragment ion at m/z ~149.

Cleavage of the C-C bond between the ring and the substituent, leading to characteristic fragments of the benzimidazole core.

Analysis of these fragments helps to confirm the presence and connectivity of the hydroxymethyl and methoxy functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present within a molecule. For this compound, the IR spectrum provides characteristic absorption bands corresponding to the vibrations of its key structural components: the hydroxyl (-OH) group, the amine (N-H) of the imidazole ring, the methoxy (-OCH₃) group, the carbon-nitrogen double bond (C=N), and the aromatic benzimidazole core.

Analysis of spectra from related benzimidazole structures allows for the assignment of expected vibrational frequencies. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3100-3400 cm⁻¹. orientjchem.org The hydroxyl (-OH) group of the methanol substituent also gives rise to a broad absorption band, generally observed around 3300-3420 cm⁻¹. orientjchem.org The presence of the benzimidazole nucleus is confirmed by a sharp absorption band around 1580 cm⁻¹ corresponding to the C=N stretching vibration. ijpsm.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations from the methoxy ether and the primary alcohol are anticipated in the 1050-1250 cm⁻¹ range.

The following table summarizes the principal IR absorption bands and their corresponding functional group assignments expected for this compound, based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch | Alcohol (-CH₂OH) | ~3421 - 3317 (Broad) | orientjchem.org |

| N-H Stretch | Imidazole Ring | ~3236 (Broad) | orientjchem.org |

| C-H Stretch | Aromatic Ring | >3000 | orientjchem.org |

| C-H Stretch | Aliphatic (-CH₂-, -CH₃) | ~2981 - 2800 | orientjchem.org |

| C=N Stretch | Imidazole Ring | ~1580 | ijpsm.com |

| C=C Stretch | Aromatic Ring | ~1600 - 1450 | rsc.org |

| C-O Stretch | Ether (Aryl-OCH₃) & Alcohol (-CH₂OH) | ~1250 - 1050 | rsc.org |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the purification of this compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

Reversed-phase HPLC (RP-HPLC) is a powerful method for determining the purity of benzimidazole derivatives and quantifying them in various matrices. researchgate.netnih.gov The technique separates compounds based on their polarity, utilizing a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. For benzimidazoles, the mobile phase often consists of a gradient mixture of an aqueous component (such as acidified water or a buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection is commonly performed using a UV spectrophotometer, as the benzimidazole ring system exhibits strong UV absorbance. farmaciajournal.com

The following table outlines a typical set of starting parameters for an RP-HPLC method suitable for the analysis of this compound, derived from established methods for related compounds.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., Nucleosil C8, Zorbax Extend C18) | nih.govfarmaciajournal.com |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid or 0.05% orthophosphoric acid, pH adjusted) | nih.govresearchgate.net |

| Flow Rate | 0.8 - 1.5 mL/min | farmaciajournal.com |

| Detection | UV at ~280 nm | farmaciajournal.com |

| Column Temperature | 25 - 40 °C | farmaciajournal.com |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of benzimidazole derivatives. ijcrt.org The standard stationary phase for this class of compounds is silica (B1680970) gel G. ijpsm.com A variety of mobile phase systems, differing in polarity, can be used to achieve effective separation. The choice of solvent system depends on the polarity of the specific benzimidazole derivative being analyzed. Following development, the separated spots on the TLC plate are typically visualized under UV light or by exposure to iodine vapor. ijpsm.comderpharmachemica.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and chromatographic system. For benzimidazole, an Rf value of 0.39 was reported using a Benzene:Acetone (7:3) mobile phase. ijcrt.org

Several solvent systems have been successfully used for the TLC analysis of benzimidazole derivatives, as shown in the table below.

| Stationary Phase | Mobile Phase (Solvent System) | Ratio (v/v) | Reference |

|---|---|---|---|

| Silica Gel G | Benzene : Acetone | 7 : 3 | ijcrt.org |

| Silica Gel | Chloroform : Methanol | 9 : 1 | derpharmachemica.com |

| Silica Gel | Ethyl Acetate (B1210297) : n-Hexane | 7 : 3 | derpharmachemica.com |

| Silica Gel G | Toluene : Acetone | 8 : 2 | ijpsm.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While specific crystallographic data for this compound was not found in the surveyed literature, the crystal structure of the closely related analogue, (1H-Benzimidazol-1-yl)methanol, offers significant insight into the expected solid-state conformation. researchgate.net Studies on this and other benzimidazole derivatives consistently show that the benzimidazole ring system is essentially planar. researchgate.netresearchgate.net The crystal packing is typically stabilized by a network of intermolecular hydrogen bonds. For instance, in (1H-Benzimidazol-1-yl)methanol, O-H···N hydrogen bonds link the molecules into chains. researchgate.net Similar interactions, along with potential hydrogen bonds involving the methoxy group, would be expected to define the crystal lattice of this compound.

The crystallographic data for the analogous compound (1H-Benzimidazol-1-yl)methanol is presented below as a representative example.

| Parameter | (1H-Benzimidazol-1-yl)methanol Data | Reference |

|---|---|---|

| Chemical Formula | C₈H₈N₂O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2/c | researchgate.net |

| a (Å) | 13.3181 (10) | researchgate.net |

| b (Å) | 4.2677 (3) | researchgate.net |

| c (Å) | 12.4795 (10) | researchgate.net |

| β (°) | 95.143 (6) | researchgate.net |

| Volume (ų) | 706.45 (9) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its stability and reactivity.

Molecular Docking and Dynamics Simulations

These computational techniques are pivotal in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, typically a protein or nucleic acid.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational SAR studies for benzimidazole (B57391) derivatives investigate how specific structural features of these molecules influence their biological activity. These approaches can range from quantitative models that correlate physicochemical properties with activity to three-dimensional models that map out the essential chemical features for molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzimidazole derivatives, QSAR models are developed to predict activities such as antimicrobial, anticancer, or enzyme inhibitory effects based on calculated molecular descriptors. nih.govbiointerfaceresearch.com These descriptors can quantify various aspects of a molecule's structure, including its electronic, steric, and lipophilic properties.

Multiple Linear Regression (MLR) is a common technique used to build QSAR models, where the biological activity is expressed as a linear combination of the most relevant descriptors. nih.gov For instance, a QSAR study on 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa successfully developed MLR models to predict antibacterial activity. nih.gov Such models are validated statistically to ensure their robustness and predictive power.

The quality of a QSAR model is assessed using several statistical parameters, as illustrated in the hypothetical table below, which is representative of typical QSAR studies on benzimidazole derivatives.

| Statistical Parameter | Description | Typical Value |

| n | Number of compounds in the dataset | 30-100 |

| R² | Coefficient of determination (goodness of fit) | > 0.8 |

| Q² (or R²cv) | Cross-validated coefficient of determination (predictive ability) | > 0.6 |

| F-test | Statistical significance of the regression model | High value |

| Standard Error | Measure of the absolute error of the model | Low value |

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the 3D arrangement of molecular fields. jlu.edu.cnnih.gov These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for biological activity. researchgate.netnih.gov For example, a 3D-QSAR study on substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonists identified the importance of lipophilicity and hydrogen bonding at specific positions of the benzimidazole ring for good antagonistic activity. nih.gov

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of benzimidazole derivatives would typically include features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable centers. nih.govplantarchives.org

The development of a pharmacophore model often begins with a set of active molecules, from which common chemical features are identified and spatially mapped. For instance, a pharmacophore modeling study on benzimidazole derivatives as potential Farnesoid X receptor (FXR) agonists identified a best model (HHHRR) consisting of three hydrophobic features and two aromatic rings. researchgate.netnih.gov This model was then used to develop a 3D-QSAR model with good predictive power. researchgate.netnih.gov

The key features of a pharmacophore model are crucial for the design of new, potent, and selective ligands. For (6-methoxy-1H-benzimidazol-2-yl)methanol, a hypothetical pharmacophore model for a specific target could include:

An aromatic ring feature corresponding to the benzimidazole core.

A hydrogen bond acceptor from the methoxy (B1213986) group's oxygen atom.

A hydrogen bond donor/acceptor from the methanol (B129727) group.

A hydrogen bond donor from the N-H of the benzimidazole ring.

The spatial arrangement and distances between these features would be critical for optimal interaction with the biological target. The following table provides an example of pharmacophoric features that could be identified for a series of benzimidazole-based inhibitors.

| Pharmacophoric Feature | Description | Potential Contribution from this compound |

| Aromatic Ring (AR) | Aromatic ring system, often involved in π-π stacking interactions. | Benzimidazole ring system. |

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. | N-H of the imidazole (B134444) ring; O-H of the methanol group. |

| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen atom in a hydrogen bond. | Nitrogen atoms of the imidazole ring; Oxygen of the methoxy group; Oxygen of the methanol group. |

| Hydrophobic Group (HY) | A nonpolar group that can engage in hydrophobic interactions. | The benzene (B151609) part of the benzimidazole core. |

Pharmacophore models can be used for virtual screening of large compound libraries to identify novel molecules with the desired biological activity, as demonstrated in studies on benzimidazole derivatives as EGFR inhibitors. nih.gov Furthermore, these models provide valuable insights for the rational design and optimization of lead compounds. researchgate.net

Research on Therapeutic and Pharmacological Activities of 6 Methoxy 1h Benzimidazol 2 Yl Methanol Derivatives

Antimicrobial Activities

Benzimidazole (B57391) derivatives are recognized for their broad-spectrum antimicrobial properties, exhibiting efficacy against various pathogenic bacteria, fungi, and viruses. researchgate.netresearchgate.net

Derivatives of benzimidazole have been extensively studied for their antibacterial potential against both Gram-positive and Gram-negative bacteria. mdpi.com Research has identified several compounds with potent activity, sometimes comparable to standard antibiotics. nih.gov For instance, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed significant inhibition against several bacterial strains. nih.gov Compound 2g , a p-methoxy substituted analog with a heptyl group at N-1, displayed notable activity against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, other synthesized derivatives such as 1d, 2d, 3s, 4b, and 4k have shown potent antibacterial effects against Escherichia coli, Streptococcus faecalis, and both methicillin-susceptible (MSSA) and methicillin-resistant strains of Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) ranging from 2 to 16 μg/mL. nih.gov Another study highlighted a derivative, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide , for its high antimicrobial activity. mdpi.com

The mechanisms underlying the antibacterial action of these derivatives are multifaceted. One proposed target is the dihydrofolate reductase (DHFR) protein, an essential enzyme in bacteria for DNA synthesis. nih.gov Molecular docking studies have predicted that DHFR from Staphylococcus aureus is a likely target for these compounds. nih.gov Another potential mechanism is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial tRNA modification. mdpi.comnuph.edu.ua The competitive inhibition of TrmD disrupts protein synthesis, leading to an antibacterial effect against a range of bacteria, including Mycobacteria tuberculosis. mdpi.com

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 1d, 2d, 3s, 4b, 4k | Escherichia coli | 2 - 16 |

| 1d, 2d, 3s, 4b, 4k | Streptococcus faecalis | 2 - 16 |

| 1d, 2d, 3s, 4b, 4k | MSSA | 2 - 16 |

| 1d, 2d, 3s, 4b, 4k | MRSA | 2 - 16 |

| 2g | Streptococcus faecalis | 8 |

| 2g | Staphylococcus aureus | 4 |

| 2g | MRSA | 4 |

| 22, 24 | Enterococcus faecalis | 32 |

| 22, 26 | Bacillus subtilis | 64 |

Data sourced from multiple studies. nih.govnih.govturkjps.org

In addition to their antibacterial effects, benzimidazole derivatives have demonstrated significant antifungal properties. researchgate.net Studies have shown their efficacy against clinically relevant fungal strains such as Candida albicans and Aspergillus niger. nih.govnih.gov For example, compound 4k from a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives exhibited potent antifungal activity with MIC values of 8 μg/mL against C. albicans and 16 μg/mL against A. niger. nih.gov Other derivatives, such as 1b, 1c, 2e, and 2g , showed moderate activity against both C. albicans and A. niger, with MIC values of 64 μg/mL. nih.gov

A key target for the antifungal action of many azole-containing compounds, including some benzimidazole derivatives, is the enzyme lanosterol (B1674476) 14α-demethylase. researchgate.net This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of 14α-demethylase disrupts the membrane integrity, leading to fungal cell death. Molecular docking studies have supported this mechanism, showing that benzimidazole-1,2,4-triazole derivatives can effectively bind to the active site of 14α-demethylase. researchgate.net

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 4k | Candida albicans | 8 |

| 4k | Aspergillus niger | 16 |

| 1b, 1c, 2e, 2g | Candida albicans | 64 |

| 1b, 1c, 2e, 2g | Aspergillus niger | 64 |

| 5 | Candida albicans | 64 |

| 6b, 6i, 6j | Candida glabrata | 0.97 |

Data sourced from multiple studies. nih.govnih.govturkjps.orgresearchgate.net

The therapeutic potential of benzimidazole derivatives extends to antiviral applications. researchgate.netresearchgate.net Research has indicated that certain derivatives possess inhibitory effects against various viruses. For instance, some benzimidazole compounds have been evaluated for their ability to inhibit the Hepatitis C virus. While specific data for (6-methoxy-1H-benzimidazol-2-yl)methanol derivatives are limited in this area, the broader class of benzimidazoles represents a promising scaffold for the development of new antiviral agents. researchgate.net The mechanism of antiviral action can vary, with some compounds targeting viral enzymes like helicase or polymerase, thereby inhibiting viral replication.

Anticancer / Antineoplastic Research

Benzimidazole derivatives have emerged as a significant class of compounds in anticancer research, with many demonstrating potent activity against various cancer cell lines. researchgate.netresearchgate.net Their mechanisms of action often involve the disruption of fundamental cellular processes in cancer cells, such as proliferation and survival. researchgate.netnih.gov

A primary focus of anticancer research on benzimidazole derivatives is their ability to inhibit the proliferation of cancer cells. researchgate.net Numerous studies have synthesized and evaluated derivatives that show significant antiproliferative effects. For example, a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, including compounds 1d, 2d, 3s, 4b, and 4k , demonstrated strong anticancer activity against five different cancer cell lines with half-maximal inhibitory concentration (IC50) values ranging from 1.84 to 10.28 μg/mL. nih.gov Another study identified compound 2g (a p-methoxy substituted analog) as the most effective against the MDA-MB-231 breast cancer cell line, with an IC50 value of 16.38 μM. nih.gov Similarly, bis-benzimidazole derivatives 11a, 12a, and 12b showed potent growth inhibition (GI50) in a concentration range of 0.16 to 3.6 μM against a panel of 60 human cancer cell lines. semanticscholar.org

The antiproliferative mechanism of many benzimidazole derivatives is linked to their interaction with tubulin. By binding to tubulin, these compounds disrupt the formation and dynamics of microtubules, which are essential for forming the mitotic spindle during cell division. mdpi.com This disruption leads to an arrest of the cell cycle, typically in the G2/M phase, preventing cancer cells from dividing and proliferating. nih.govsemanticscholar.orgmdpi.com

Table 3: Antiproliferative Activity of Selected Benzimidazole Derivatives

| Compound | Cell Line | IC50 / GI50 |

|---|---|---|

| 1d, 2d, 3s, 4b, 4k | Various (5 cell lines) | 1.84 - 10.28 μg/mL |

| 2g | MDA-MB-231 (Breast Cancer) | 16.38 μM |

| 11a, 12a, 12b | Various (60 cell lines) | 0.16 - 3.6 μM |

| 3d, 3j | Various cancer cell lines | Potent activity |

Data sourced from multiple studies. nih.govnih.govsemanticscholar.orgnih.gov

Beyond inhibiting proliferation, many benzimidazole derivatives actively induce apoptosis, or programmed cell death, in cancer cells. researchgate.netmdpi.com This is a critical mechanism for eliminating malignant cells. The induction of apoptosis is often a direct consequence of the cell cycle arrest caused by tubulin disruption. nih.govmdpi.com When cells are arrested in the G2/M phase for a prolonged period, internal signaling pathways are activated that lead to apoptosis. semanticscholar.orgmdpi.com

Key events in the apoptosis pathway initiated by benzimidazole derivatives include the disruption of the mitochondrial membrane potential. nih.gov This disruption leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. nih.gov Cytochrome c then activates a cascade of enzymes called caspases, which are the executioners of apoptosis, leading to the systematic dismantling of the cell. nih.gov Flow cytometry studies have confirmed that treatment with potent benzimidazole derivatives results in cell cycle arrest and subsequent cell death, highlighting their potential as effective anticancer agents. mdpi.comnih.gov

Topoisomerase Inhibition

The benzimidazole scaffold has been identified as a crucial element in the design of anticancer agents that target human topoisomerase I (Hu Topo I), an enzyme vital for DNA replication and transcription in cancer cells. nih.govacs.org A series of novel 1H-benzo[d]imidazoles (BBZs) were designed and synthesized to function as anticancer agents by targeting this enzyme. acs.org

Computational studies and subsequent DNA relaxation assays confirmed that these compounds could inhibit the function of Hu Topo I. acs.org Further investigation into their interaction with DNA using various spectroscopic methods revealed that certain derivatives have a strong binding affinity for AT-rich sequences of DNA. acs.orgnih.gov

Several of these synthesized derivatives were screened for their anticancer potential against a panel of 60 human cancer cell lines. The most potent molecules, identified as 11a , 12a , and 12b , demonstrated 50% growth inhibition (GI₅₀) at concentrations ranging from 0.16 to 3.6 μM. acs.org Specifically, compound 12b was found to inhibit 50% of DNA relaxation by Hu Topo I at a concentration of 16 μM. acs.org In another study, benzimidazole-triazole derivatives were evaluated, with compounds 4b and 4h emerging as the most potent against the A549 cell line, exhibiting IC₅₀ values of 7.34 μM and 4.56 μM, respectively. nih.govacs.org These compounds also showed significant inhibitory activity against topoisomerase I. nih.govacs.org

| Compound | Activity | Concentration (μM) | Cell Line | Source |

|---|---|---|---|---|

| 11a | GI₅₀ | 0.16 - 3.6 | NCI-60 Panel | acs.org |

| 12a | GI₅₀ | 0.16 - 3.6 | NCI-60 Panel | acs.org |

| 12b | GI₅₀ | 0.16 - 3.6 | NCI-60 Panel | acs.org |

| 12b | Topo I Inhibition (IC₅₀) | 16 | N/A | acs.org |

| 4b | Cytotoxicity (IC₅₀) | 7.34 | A549 | nih.govacs.org |

| 4h | Cytotoxicity (IC₅₀) | 4.56 | A549 | nih.govacs.org |

Galectin-1 Inhibition in Cancer Therapy

Galectin-1 is a protein that is overexpressed in many types of cancer and is involved in tumor progression, proliferation, and apoptosis. aacrjournals.org Small molecule benzimidazole derivatives have been identified as inhibitors of galectin-1. Through the screening of a large benzimidazole derivatives library, a proapoptotic compound named LLS2 was discovered. aacrjournals.orgnih.gov

Further studies revealed that galectin-1 is a target protein for LLS2. aacrjournals.orgnih.gov Molecular modeling suggests that LLS2 binds to the interface between the dimeric subunits of galectin-1. aacrjournals.orgnih.gov This binding leads to a decrease in membrane-associated H-Ras and K-Ras, which in turn contributes to the suppression of the pERK signaling pathway, a key pathway in cell growth and survival. aacrjournals.orgnih.govfrontiersin.org LLS2 was found to be active against various cancer cell lines, with IC₅₀ values ranging from 11.7 to 34.3 μM. Moreover, LLS2 demonstrated a synergistic effect when combined with the chemotherapy drug paclitaxel, significantly inhibiting the growth of ovarian cancer xenografts in mice. aacrjournals.orgnih.gov

Another study designed a series of 1-benzyl-1H-benzimidazole derivatives as non-carbohydrate small molecule Galectin-1 inhibitors. The compound 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl) benzamide (B126) (6g) was the most potent, with an IC₅₀ of 7.01 μM in MCF-7 breast cancer cells. Binding affinity studies confirmed that this compound binds to Galectin-1 with a binding constant (Ka) of 1.2 × 10⁴ M⁻¹ and an equilibrium constant (KD) of 5.76 × 10⁻⁴ M. nih.gov

| Compound | Activity | Value | Cell Line/Target | Source |

|---|---|---|---|---|

| LLS2 | IC₅₀ | 11.7 µM | SKOV3 (Ovarian) | |

| LLS2 | IC₅₀ | 20.9 µM | XPA3 (Pancreatic) | |

| LLS2 | IC₅₀ | 23.2 µM | MCF7 (Breast) | |

| Compound 6g | IC₅₀ | 7.01 µM | MCF-7 (Breast) | nih.gov |

| Compound 6g | Binding Constant (Ka) | 1.2 × 10⁴ M⁻¹ | Galectin-1 | nih.gov |

| Compound 6g | Equilibrium Constant (KD) | 5.76 × 10⁻⁴ M | Galectin-1 | nih.gov |

Anti-inflammatory and Analgesic Effects

The benzimidazole structure is a key pharmacophore for designing molecules with anti-inflammatory and analgesic properties. nih.gov Research has explored various derivatives for their potential to treat pain and inflammation, often with the goal of reducing the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

The anti-inflammatory activity of these derivatives is often evaluated using the carrageenan-induced rat paw edema model. For instance, N-((5-methoxy-1-(phenylsulfonyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-methylaniline showed a 46.27% reduction in edema, which was comparable to the standard drug indomethacin. jmpas.com Similarly, a bromo-substituted hydrazone derivative, (E)-N'-(3-bromobenzylidene)-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide , displayed a high level of inhibition of carrageenan-induced paw edema at 72.11%, surpassing indomethacin. jmpas.com Other derivatives, such as N-(1H-benzimidazol-2-ylmethyl) aniline , showed potent anti-inflammatory activity with 100% inhibition at a 100 mg/kg dose. nih.gov

| Compound | % Inhibition of Edema | Source |

|---|---|---|

| N-((5-methoxy-1-(phenylsulfonyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-methylaniline | 46.27% | jmpas.com |

| (E)-N'-(3-bromobenzylidene)-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide | 72.11% | jmpas.com |

| N-(1H-benzimidazol-2-ylmethyl) aniline | 100% (at 100 mg/kg) | nih.gov |

| N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline | 100% (at 100 mg/kg) | nih.gov |

| 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole | 53.2% | nih.gov |

Anti-ulcer Activity and Related Gastrointestinal Research

Benzimidazole derivatives are central to the treatment of acid-related gastrointestinal disorders. nih.gov Their mechanism of action often involves the inhibition of the gastric proton pump, H+/K+-ATPase, or direct action against the bacterium Helicobacter pylori. nih.govnih.gov

The enzyme H+/K+-ATPase is responsible for the final step in gastric acid secretion. asianpubs.org Benzimidazole derivatives, famously represented by omeprazole (B731), act as proton pump inhibitors (PPIs). Research has been conducted to synthesize new derivatives with potent anti-ulcer activity. A series of substituted methoxybenzyl-sulfonyl-1H-benzo[d]imidazole derivatives (8a-l) were synthesized and evaluated for their ability to inhibit H+/K+-ATPase. nih.gov These compounds showed significant inhibitory activity, with IC₅₀ values in the range of 0.14-1.29 μM. nih.gov This activity correlated well with molecular docking studies, which predicted inhibitory constant (ki) values between 0.02 and 1.8 μM. nih.gov

Furthermore, it has been noted that 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles, which possess antibacterial properties, are susceptible to metabolic oxidation in vivo. This oxidation converts them into their corresponding methyl sulfinyl derivatives, which are known proton pump inhibitors. nih.govcapes.gov.br This dual activity complicates their use as purely antibacterial agents but highlights the versatility of the benzimidazole scaffold in gastrointestinal research. nih.gov

Helicobacter pylori is a major pathogen associated with gastritis, peptic ulcers, and gastric cancer. nih.gov The development of resistance to current antibiotics has spurred the search for new therapeutic agents. Benzimidazole derivatives have shown potent and selective activity against H. pylori. nih.gov

A series of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles were found to have significant anti-H. pylori activity, with minimum bactericidal concentrations (MBCs) ranging from 1 to 256 μg/mL. nih.gov Modifications to this scaffold led to the discovery of compounds with retained antibacterial potency but removed PPI activity. acs.orgnih.gov For example, a prototype carbamate (B1207046) derivative, 12a , displayed potent and selective activity, with a minimum inhibitory concentration (MIC₉₀) of 0.25 μg/mL against a panel of 27 clinically relevant H. pylori strains, including those resistant to metronidazole (B1676534) and clarithromycin. acs.org Another derivative, 8d , showed strong antibacterial activity with an inhibition zone of 20 mm, which was superior to the standard antibiotic gentamicin (B1671437). tandfonline.com

| Compound Class/Specific Compound | Activity Metric | Value | Notes | Source |

|---|---|---|---|---|

| 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles | MBC | 1 - 256 µg/mL | Activity against H. pylori | nih.gov |

| Compound 12a (carbamate derivative) | MIC₉₀ | 0.25 µg/mL | Active against 27 clinical strains, including resistant ones | acs.org |

| Compound 79 | MBC | 0.5 µg/mL | Retained antibacterial potency with removed PPI activity | acs.org |

| Compound 80 | MBC | 0.5 µg/mL | Retained antibacterial potency with removed PPI activity | acs.org |

| Compound 8d | Inhibition Zone | 20 mm | Stronger than gentamicin (18 mm) | tandfonline.com |

Anthelmintic and Antiparasitic Research

Benzimidazole carbamates, such as albendazole (B1665689) and mebendazole, are widely used to treat helminthic infections. nih.gov Research continues to explore new derivatives to overcome issues like resistance and improve efficacy. The primary mechanism for many benzimidazole anthelmintics is the inhibition of tubulin polymerization in the parasite.

Studies on derivatives have shown potent activity against the muscle larvae of Trichinella spiralis. A series of benzimidazolyl-2-hydrazones were synthesized and found to be more active than the clinically used drugs albendazole and ivermectin. nih.gov Specifically, compounds 5b and 5d achieved 100% effectiveness in killing parasitic larvae after 24 hours at concentrations of 50 and 100 μg/mL. nih.gov Another study found that methanimine derivatives (4a-c) containing a thiophene (B33073) moiety were more effective than their hydrazone counterparts, with compound 4a demonstrating activity comparable to ivermectin. mdpi.com A 2-(trifluoromethyl)-1H-benzimidazole derivative also showed good in vitro activity against T. spiralis and, when formulated as an inclusion complex to improve solubility, it significantly reduced the larval burden in vivo by 84%. nih.gov

| Compound | Effectiveness/Activity | Time/Concentration | Source |

|---|---|---|---|

| Hydrazone 5b | 100% effectiveness (larvicidal) | 24h at 50 µg/mL | nih.gov |

| Hydrazone 5d | 100% effectiveness (larvicidal) | 24h at 50 µg/mL | nih.gov |

| Methanimine 4a | Activity comparable to Ivermectin | - | mdpi.com |

| Methanimine 4b | 74.0% viability reduction | 48h at 100 µg/mL | mdpi.com |

| Methanimine 4c | 73.4% viability reduction | 48h at 100 µg/mL | mdpi.com |

| 2-(trifluoromethyl)-1H-benzimidazole derivative complex | 84% reduction in larval burden | In vivo study | nih.gov |

Neurological and Central Nervous System (CNS) Activities

Derivatives of the this compound scaffold have been investigated for their potential in treating neurological disorders, particularly those associated with cholinergic system dysfunction and oxidative stress.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for conditions characterized by a deficit in the neurotransmitter acetylcholine, such as Alzheimer's disease. physchemres.org By preventing the breakdown of acetylcholine, these inhibitors can enhance cholinergic neurotransmission. physchemres.org Benzimidazole derivatives have emerged as a promising class of cholinesterase inhibitors. physchemres.org

Research has shown that various substituted 1H-benzimidazole derivatives exhibit significant inhibitory activity against both AChE and BuChE. For instance, a series of N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives were synthesized and evaluated, with most compounds showing remarkable activity against BuChE. researchgate.net Molecular modeling studies suggest that these compounds can effectively bind within the gorge of the enzyme's active site. researchgate.net Similarly, other studies have focused on designing benzimidazole-based compounds, like 1,2,4-oxadiazole (B8745197) derivatives, which have demonstrated high selectivity and potency for BuChE inhibition. nih.gov The potency and selectivity of these derivatives are influenced by the nature and position of substituents on the benzimidazole and associated rings. nih.gov

| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |

|---|---|---|---|

| N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amines | BuChE | High inhibitory activity | researchgate.net |

| 1,2,4-Oxadiazole Derivatives (e.g., Compound 6n) | BuChE | 5.07 µM | nih.gov |

| Oxadiazole Derivatives | AChE | 41.87 ± 0.67 µM to 1580.25 ± 0.7 µM | semanticscholar.org |

| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones | AChE | 9 to 246 µM | mdpi.com |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various neurodegenerative diseases. nih.gov Antioxidants can mitigate this damage and offer neuroprotective effects. Benzimidazole derivatives have been recognized for their significant antioxidant potential. nobleresearch.orgmdpi.com

The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. For example, newly synthesized 1H-benzimidazol-2-yl hydrazones have demonstrated effective scavenging of stable free radicals like DPPH and ABTS. nih.gov The presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring of these hydrazones was found to be crucial for their antioxidant capacity. nih.gov Some benzimidazole derivatives have shown potent inhibition of lipid peroxidation, a key process in oxidative cell damage. nobleresearch.org The neuroprotective effects of related heterocyclic compounds, such as pyridyl–pyridazinethione derivatives, have also been linked to their ability to modulate glutamate (B1630785) levels, reducing the excitotoxicity associated with neurodegenerative conditions. nih.gov

| Compound/Derivative | Assay | Finding | Reference |

|---|---|---|---|

| 1H-Benzimidazol-2-yl hydrazones (with dihydroxy groups) | DPPH & ABTS radical scavenging | Most effective radical scavengers in the series | nih.gov |

| 5-Nitro-2-(phenoxymethyl)benzimidazole | Lipid Peroxidation Inhibition | 91% inhibition at 10-3 M | nobleresearch.org |

| 2-(2-(1H-benzimidazol-2-yl) vinyl)phenol | Nitric Oxide Scavenging | IC50 = 61.1 µM/L (more potent than ascorbic acid) | nobleresearch.org |

| 2-(1H-benzo[d]imidazol-2-yl) phenol | DPPH radical scavenging | IC50 = 7.35 µg/mL | mdpi.com |

Other Pharmacological Activities Under Investigation

Beyond the central nervous system, derivatives of this compound are being explored for other significant therapeutic applications, including the management of metabolic and cardiovascular diseases.

One of the key strategies in managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase in the digestive tract. mdpi.com Inhibition of these enzymes delays carbohydrate digestion and glucose absorption, thus lowering blood sugar levels after meals. mdpi.comjbums.org

Several studies have highlighted the potential of heterocyclic compounds, including those with structures related to benzimidazoles, as α-glucosidase inhibitors. mdpi.comnih.gov Research on various plant extracts and isolated phytochemicals has identified numerous potent inhibitors of this enzyme. mdpi.comnih.govjmp.irukm.my For example, pyrazolobenzothiazine derivatives have shown effective inhibition of both α-glucosidase and α-amylase with low IC50 values. nih.gov While direct studies on this compound derivatives are emerging, the established activity of the broader benzimidazole class and related heterocycles suggests a promising avenue for the development of novel antidiabetic agents.

| Compound/Extract | Reported Activity (IC50) | Reference |

|---|---|---|

| Ursolic Acid | 1.1 µg/mL | nih.gov |

| Pyrazolobenzothiazine (S1) | 3.91 µM | nih.gov |

| Methanol (B129727) extract of Dryobalanops aromatica bark | 0.63 ± 0.03 µg/mL | ukm.my |

| Acarbose (Positive Control) | 0.004 mg/mL | jbums.org |

| Methanol extract of Rubus idaeus L. | 0.046 mg/mL | jbums.org |

The benzimidazole core is a cornerstone in the development of antihypertensive drugs, most notably the angiotensin II receptor blockers (ARBs). researchgate.net Drugs like Telmisartan and Candesartan feature a benzimidazole moiety and function by selectively antagonizing the angiotensin II type 1 (AT1) receptor, which plays a crucial role in blood pressure regulation. nih.govekb.eg

Research in this area has focused on synthesizing novel benzimidazole derivatives with improved efficacy and pharmacological profiles. researchgate.netresearchgate.net Studies have shown that substituents at various positions on the benzimidazole ring significantly influence the compound's affinity for the AT1 receptor and its resulting antihypertensive effect. ntnu.no For example, a series of 6-substituted benzimidazole derivatives were developed as potent angiotensin II receptor 1 antagonists, demonstrating the ability to effectively lower blood pressure in spontaneously hypertensive rats. nih.gov The length and nature of alkyl chains and other functional groups on the benzimidazole nucleus are pivotal in determining the compound's effectiveness. ntnu.no

| Compound/Drug | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| Telmisartan | Angiotensin II Receptor Antagonist | Clinically used antihypertensive drug | researchgate.netekb.eg |

| Candesartan | Angiotensin II Receptor Antagonist | Clinically used antihypertensive drug | researchgate.netekb.eg |

| Substituted 2-phenyl benzimidazoles (Compound 20) | Angiotensin II Receptor Antagonist | Superior antihypertensive properties to Losartan in rats | researchgate.net |